

Detailed experimental protocol for "2-Methyl-1-nitro-4-phenoxybenzene" synthesis

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Compound of Interest

Compound Name: 2-Methyl-1-nitro-4-phenoxybenzene

Cat. No.: B055462

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An Application Note for the Synthesis of **2-Methyl-1-nitro-4-phenoxybenzene**

Abstract

This document provides a comprehensive, field-tested experimental protocol for the synthesis of **2-Methyl-1-nitro-4-phenoxybenzene** (CAS No. 112880-83-8). The described methodology leverages a classical Nucleophilic Aromatic Substitution (S_NAr) reaction, a cornerstone of modern organic synthesis for the formation of diaryl ethers. The protocol is designed for an audience of researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also a detailed explanation of the reaction mechanism, safety protocols, and characterization guidelines. By detailing the causality behind procedural choices, this guide ensures both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Reaction Principle

2-Methyl-1-nitro-4-phenoxybenzene is a diaryl ether, a structural motif present in numerous biologically active compounds and advanced materials. Its synthesis is most effectively achieved via the reaction of a nucleophilic phenoxide with an electron-deficient aromatic ring.

The chosen synthetic strategy involves the reaction of 4-chloro-3-nitrotoluene with phenol in the presence of a base. This transformation is a classic example of a Nucleophilic Aromatic Substitution (S_NAr) reaction. The key to this reaction's success lies in the electronic properties

of 4-chloro-3-nitrotoluene. The nitro group (NO_2) is a powerful electron-withdrawing group, which significantly acidifies the aromatic ring protons and, more importantly, activates the ring towards attack by nucleophiles.^{[1][2]} This activation is most pronounced at the ortho and para positions relative to the nitro group. In this case, the chlorine atom serves as a good leaving group at the para position, facilitating the substitution.

The $\text{S}_{\text{N}}\text{Ar}$ Mechanism: A Deeper Look

The $\text{S}_{\text{N}}\text{Ar}$ mechanism is a two-step addition-elimination process. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.

- **Nucleophilic Attack:** The reaction is initiated by the deprotonation of phenol by a base (e.g., potassium carbonate) to form the highly nucleophilic phenoxide anion. This anion then attacks the carbon atom bearing the chlorine atom on the 4-chloro-3-nitrotoluene ring. This is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.^{[3][4]} The aromaticity of the ring is temporarily disrupted.
- **Stabilization and Elimination:** The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization, lowering the activation energy of the initial attack.^[3]
- **Rearomatization:** In the final, rapid step, the leaving group (chloride anion) is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product.

Materials and Equipment

Reagents and Chemicals

Reagent	CAS No.	Molecular Weight (g/mol)	Grade	Supplier Example
4-Chloro-3-nitrotoluene	89-60-1	171.58	≥98%	Sigma-Aldrich
Phenol	108-95-2	94.11	≥99%	Fisher Scientific
Potassium Carbonate (K ₂ CO ₃)	584-08-7	138.21	Anhydrous, ≥99%	MilliporeSigma
N,N-Dimethylformamide (DMF)	68-12-2	73.09	Anhydrous, ≥99.8%	Acros Organics
Ethyl Acetate (EtOAc)	141-78-6	88.11	ACS Grade	VWR Chemicals
Brine (Saturated NaCl solution)	N/A	N/A	N/A	Laboratory Prepared
Anhydrous Magnesium Sulfate (MgSO ₄)	7487-88-9	120.37	≥99.5%	Alfa Aesar

Laboratory Equipment

- Three-neck round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stir bar
- Heating mantle with a temperature controller and thermocouple
- Nitrogen or Argon gas inlet for inert atmosphere
- Magnetic stirrer hotplate
- Separatory funnel (250 mL)

- Rotary evaporator
- Glass funnels and beakers
- Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
- UV lamp for TLC visualization
- Standard laboratory glassware and consumables

Detailed Experimental Protocol

Reaction Setup and Execution

- **Flask Preparation:** To a 100 mL three-neck round-bottom flask, add phenol (1.88 g, 20.0 mmol, 1.0 eq) and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 1.5 eq).
 - **Causality Note:** Potassium carbonate is an effective base for deprotonating the weakly acidic phenol to generate the phenoxide nucleophile. Using an excess (1.5 equivalents) ensures complete deprotonation and drives the reaction forward.
- **Solvent Addition:** Add 40 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
 - **Causality Note:** DMF is a polar aprotic solvent, which is ideal for S_NAr reactions. It effectively solvates the potassium cation but poorly solvates the phenoxide anion, leaving the nucleophile "naked" and highly reactive.
- **Inert Atmosphere:** Equip the flask with a reflux condenser and a nitrogen inlet. Purge the system with nitrogen for 5-10 minutes to create an inert atmosphere.
- **Initial Stirring:** Begin stirring the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.
- **Substrate Addition:** Dissolve 4-chloro-3-nitrotoluene (3.43 g, 20.0 mmol, 1.0 eq) in 10 mL of anhydrous DMF and add it to the reaction flask via a dropping funnel over 5 minutes.
- **Heating and Monitoring:** Heat the reaction mixture to 120 °C using a heating mantle. Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system)

every hour. The reaction is typically complete within 4-6 hours.

Work-up and Product Isolation

- **Cooling and Quenching:** Once the reaction is complete (as indicated by the consumption of the starting material on TLC), remove the heating mantle and allow the mixture to cool to room temperature.
- **Precipitation:** Pour the cooled reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The organic product should precipitate as a solid.
 - **Causality Note:** The product is insoluble in water, while the DMF solvent, inorganic salts (KCl, excess K_2CO_3), and any unreacted phenol have some water solubility. This step serves as an initial purification.
- **Extraction:** Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous suspension with ethyl acetate (3 x 50 mL).
- **Washing:** Combine the organic layers and wash them sequentially with 1 M NaOH solution (2 x 50 mL) to remove any residual phenol, followed by water (1 x 50 mL), and finally with brine (1 x 50 mL).
 - **Causality Note:** The NaOH wash deprotonates any remaining phenol, making it water-soluble for easy removal. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic phase.
- **Drying and Concentration:** Dry the ethyl acetate layer over anhydrous magnesium sulfate ($MgSO_4$), filter off the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, typically a yellow or brownish solid, can be purified by recrystallization.

- Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Safety and Hazard Management

All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[\[5\]](#)[\[6\]](#)

- 4-Chloro-3-nitrotoluene: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[\[7\]](#)[\[8\]](#)
- Phenol: Toxic and corrosive. Can cause severe skin burns and eye damage. Readily absorbed through the skin.[\[6\]](#) Always handle with extreme care, using thick gloves (e.g., butyl rubber or double-gloved nitriles).[\[6\]](#)
- N,N-Dimethylformamide (DMF): A reproductive toxin and skin irritant. Avoid inhalation and skin contact.
- Potassium Carbonate: A mild irritant. Avoid creating dust.

Ensure that safety showers and eyewash stations are readily accessible.[\[7\]](#) All chemical waste must be disposed of according to institutional and local environmental regulations.

Characterization

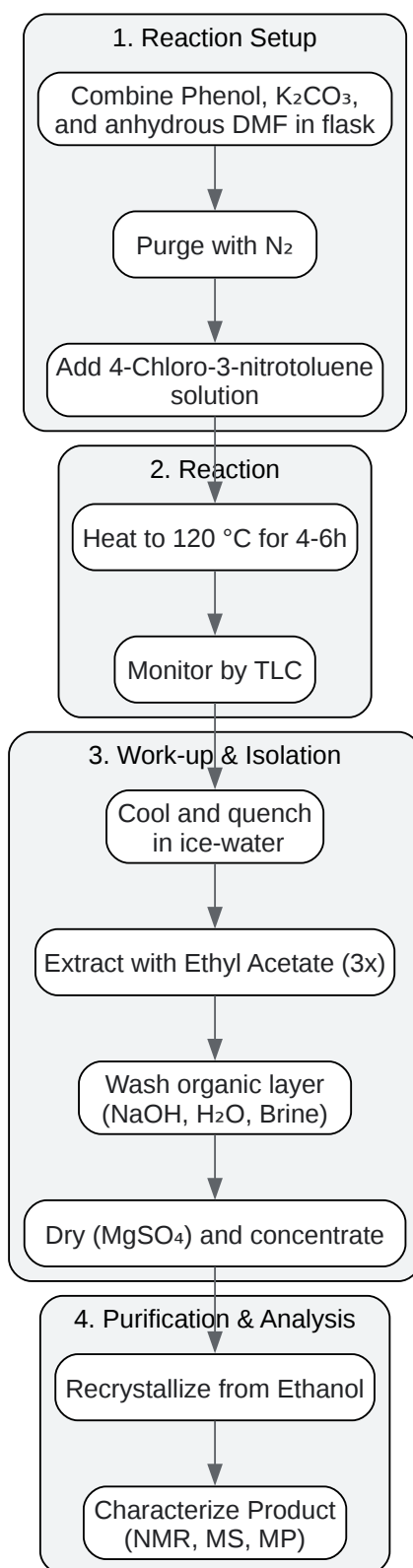
The identity and purity of the synthesized **2-Methyl-1-nitro-4-phenoxybenzene** should be confirmed using standard analytical techniques.

- Molecular Formula: $C_{13}H_{11}NO_3$
- Molecular Weight: 229.23 g/mol [\[9\]](#)
- 1H NMR ($CDCl_3$, 400 MHz): Expected signals for aromatic protons and a singlet for the methyl group.
- ^{13}C NMR ($CDCl_3$, 100 MHz): Expected signals for all 13 carbon atoms.

- Mass Spectrometry (EI): Expected molecular ion peak (M^+) at $m/z = 229$.
- Melting Point: Compare the experimentally determined melting point with literature values.

Visualization and Data Summary

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **2-Methyl-1-nitro-4-phenoxybenzene**.

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